

## **Application Note: Cetirizine N-oxide as a Reference Standard for Impurity Profiling**

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Compound of Interest		
Compound Name:	Cetirizine N-oxide	
Cat. No.:	B600800	Get Quote

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### Introduction

Cetirizine, a second-generation antihistamine, is widely used for the treatment of allergies. As with any pharmaceutical active ingredient, ensuring its purity is critical for safety and efficacy. Impurity profiling is a key aspect of drug development and quality control. **Cetirizine N-oxide** is a known oxidative degradation product and metabolite of Cetirizine.[1][2] Its presence in the final drug product needs to be monitored and controlled. This application note provides a comprehensive overview of the use of **Cetirizine N-oxide** as a reference standard for the accurate identification and quantification of this impurity in Cetirizine drug substances and products.

The availability of a well-characterized reference standard is essential for the validation of analytical methods and for ensuring the reliability of impurity profiling data. This document outlines the protocols for the preparation of a **Cetirizine N-oxide** reference standard through forced degradation, its characterization, and its application in a validated High-Performance Liquid Chromatography (HPLC) method for impurity analysis.

# Importance of Cetirizine N-oxide Reference Standard

The use of a **Cetirizine N-oxide** reference standard is crucial for several reasons:



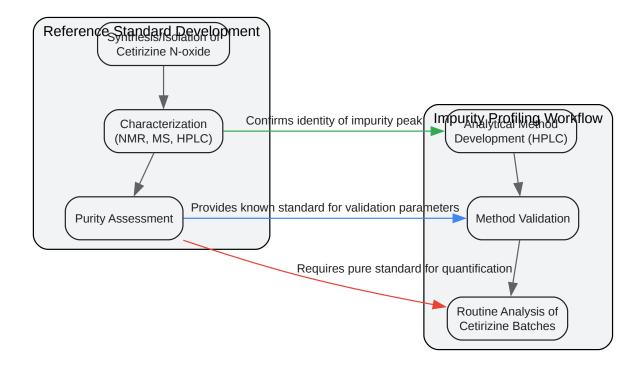




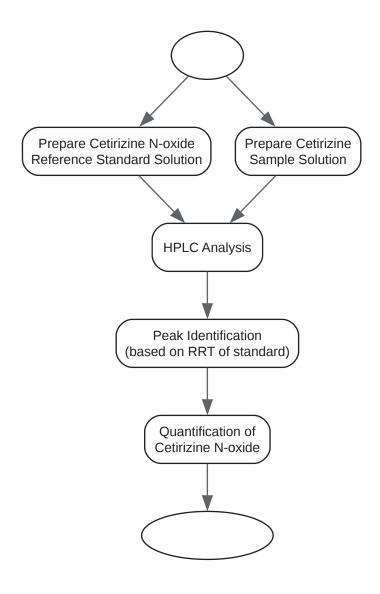
- Accurate Identification: It allows for the unambiguous identification of the Cetirizine N-oxide
  peak in a chromatogram based on its retention time.
- Quantitative Analysis: A reference standard of known purity is necessary for the accurate quantification of the impurity.
- Method Validation: It is a critical component in the validation of analytical methods, including specificity, linearity, accuracy, precision, and sensitivity (LOD/LOQ).
- Stability Studies: It aids in monitoring the formation of this impurity during stability studies of the drug product.

The following diagram illustrates the logical relationship between the reference standard and the impurity profiling workflow.









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## References

- 1. Cetirizine N-Oxide | CAS 1076199-80-8 | LGC Standards [lgcstandards.com]
- 2. clearsynth.com [clearsynth.com]







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